2-Bromo-2'-methylbenzophenone

Descripción general

Descripción

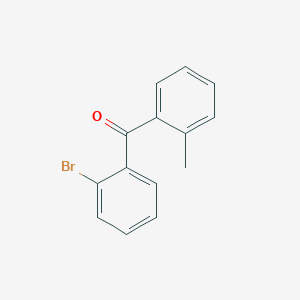

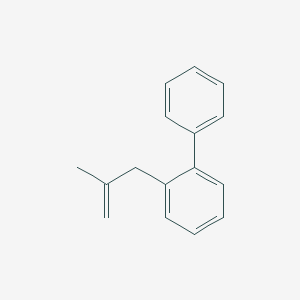

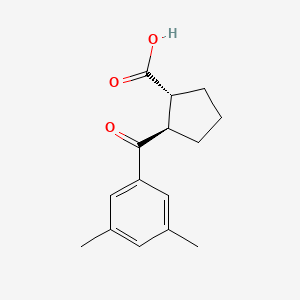

“2-Bromo-2’-methylbenzophenone” is a chemical compound with the CAS Number: 294878-57-2 . It belongs to the class of aromatic ketones. The IUPAC name of this compound is (2-bromophenyl) (2-methylphenyl)methanone .

Molecular Structure Analysis

The molecular formula of “2-Bromo-2’-methylbenzophenone” is C14H11BrO . The molecular weight is 275.14 g/mol . The InChI code for this compound is 1S/C14H11BrO/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15/h2-9H,1H3 .

Aplicaciones Científicas De Investigación

Photopolymerization Initiators

2-Bromo-2’-methylbenzophenone can be used as a photoinitiator in photopolymerization processes. Photoinitiators are compounds that produce reactive species when exposed to light, initiating the polymerization of monomers. This compound’s structure makes it suitable for LED irradiation, which is a mild condition for photopolymerization .

Phosphorescence Studies

This compound’s benzophenone moiety is known for its phosphorescence properties. Phosphorescence studies involve observing the long-lived emission of light from a substance after it has absorbed photons. Such studies can be conducted at room temperature by encapsulating the compound in polymers like polymethylmethacrylate .

Photochemical Benzylic Bromination

In photochemistry, 2-Bromo-2’-methylbenzophenone can be involved in benzylic bromination reactions. These reactions are crucial for introducing bromine atoms into organic molecules, which can then undergo further chemical transformations .

Ketone Hydrogenation

In organic synthesis, ketone hydrogenation is a valuable transformation that allows for the selective reduction of ketones to alcohols while preserving other functional groups. 2-Bromo-2’-methylbenzophenone can undergo such transformations due to its ketone functionality .

Grignard Reaction Precursor

The Grignard reaction is a cornerstone of organic synthesis, and 2-Bromo-2’-methylbenzophenone can serve as a precursor in this reaction. It facilitates the introduction of new functional groups and the creation of complex carbon frameworks .

Pharmaceutical Synthesis Precursor

This compound plays a crucial role as a precursor in pharmaceutical synthesis due to its versatile reactivity. It is particularly useful in the preparation of analgesics and sedatives .

Synthesis of Biologically Active Compounds

2-Bromo-2’-methylbenzophenone can be used in synthetic approaches to produce biologically active compounds, such as xanthones, which have various medicinal properties .

Mecanismo De Acción

Mode of Action

Brominated compounds like this often undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) replaces the bromine atom in the compound. This can result in significant changes to the compound’s structure and function .

Biochemical Pathways

Brominated compounds are known to participate in various biochemical reactions, including elimination reactions and free radical reactions . These reactions can lead to changes in cellular processes and pathways.

Pharmacokinetics

The compound’s molecular weight (27514 g/mol ) suggests that it may be absorbed and distributed in the body. The presence of the bromine atom may also influence its metabolism and excretion, as halogens are often involved in phase II metabolic reactions.

Result of Action

Changes induced by brominated compounds can affect various cellular processes, potentially leading to altered cell function or viability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-2’-methylbenzophenone. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets. Additionally, the compound’s stability may be influenced by light and heat, given its use in the polymer industry.

Propiedades

IUPAC Name |

(2-bromophenyl)-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAZHEPWAZEPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641764 | |

| Record name | (2-Bromophenyl)(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2'-methylbenzophenone | |

CAS RN |

294878-57-2 | |

| Record name | (2-Bromophenyl)(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

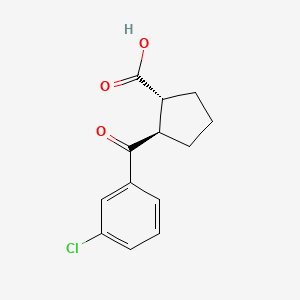

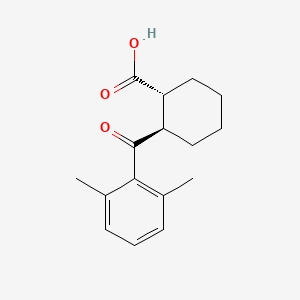

![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345390.png)

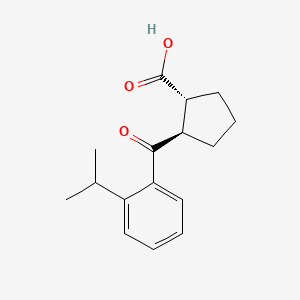

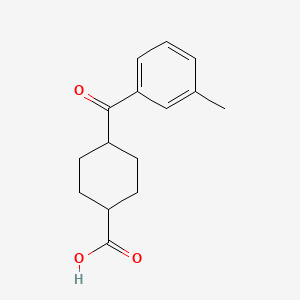

![trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345391.png)

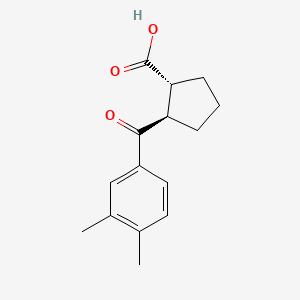

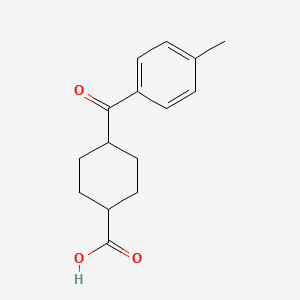

![cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345396.png)